(3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone
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Description
The compound (3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1H-pyrazol-1-yl)(3,4-dichlorophenyl)methanone
is a complex organic molecule. It has a molecular formula of C24H18ClFN2O3
and an average mass of 436.863 Da .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple functional groups including a pyrazole ring and a dichlorophenyl group. The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula ofC24H18ClFN2O3
, an average mass of 436.863 Da, and a monoisotopic mass of 436.098999 Da . More specific properties such as melting point, boiling point, and density were not found in the retrieved data .
Scientific Research Applications
Antimicrobial Activity
Research on fluorine-containing pyrazoles and pyrazolyl benzo[d]oxazoles, which are structurally related to the compound , has demonstrated significant antibacterial activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, and Bacillus subtilis, as well as antifungal activity against Candida albicans (Gadakh et al., 2010).
Molecular Docking and Antimicrobial Studies
A detailed experimental and theoretical study on pyrazole derivatives, including molecular docking, has shown that these compounds exhibit antimicrobial properties. This research underscores the potential of these compounds in developing new antimicrobial agents (Sivakumar et al., 2021).
Anti-inflammatory and Antibacterial Agents
A study on novel pyrazoline derivatives highlighted their potent anti-inflammatory and antibacterial activities. These findings suggest the compound's relevance in medicinal chemistry, particularly for treating inflammation and bacterial infections (Ravula et al., 2016).
Isomorphism and Chemical Exchange
Research on isomorphous structures related to pyrazolyl compounds has revealed insights into chlorine-methyl exchange rules, contributing to the understanding of chemical reactions and molecular behavior in different environments (Swamy et al., 2013).
Antimycobacterial Activity
Studies on pyrazolyl derivatives have shown promising activity against isoniazid-resistant Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis (Ali & Yar, 2007).
Properties
IUPAC Name |
[3-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]pyrazol-1-yl]-(3,4-dichlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H14Cl3FN2O2/c24-18-2-1-3-21(27)17(18)13-31-16-7-4-14(5-8-16)22-10-11-29(28-22)23(30)15-6-9-19(25)20(26)12-15/h1-12H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQWRLQCMOPEMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)COC2=CC=C(C=C2)C3=NN(C=C3)C(=O)C4=CC(=C(C=C4)Cl)Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H14Cl3FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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